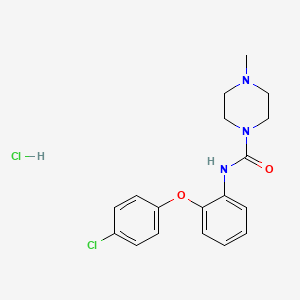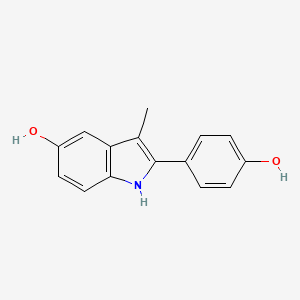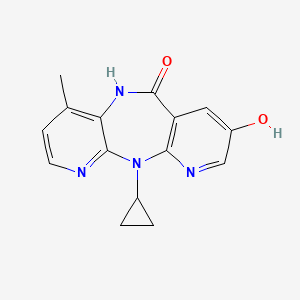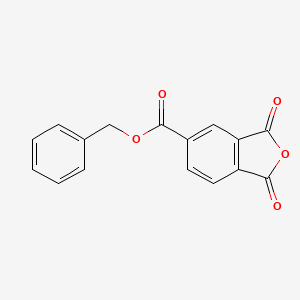
Bis(o-cresyl) p-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .
Aplicaciones Científicas De Investigación
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The compound’s effects are mediated through its ability to bind to and modify proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its use as a flame retardant in polyurethane foams.
Tris(1,3-dichloro-2-propyl) Phosphate: Used in various industrial applications as a flame retardant.
Uniqueness
Bis(o-cresyl) p-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it versatile for various applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) p-Cresyl Phosphate involves the reaction of o-cresol and p-cresol with phosphorus oxychloride in the presence of a catalyst to form Bis(o-cresyl) p-Cresyl Phosphate.", "Starting Materials": [ "o-cresol", "p-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Add o-cresol and p-cresol to a reaction flask", "Add phosphorus oxychloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux", "Add a catalyst to the reaction mixture", "Continue refluxing the reaction mixture for several hours", "Cool the reaction mixture and pour it into water", "Extract the organic layer with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain Bis(o-cresyl) p-Cresyl Phosphate" ] } | |
Número CAS |
77342-19-9 |
Fórmula molecular |
C₂₁H₂₁O₄P |
Peso molecular |
368.36 |
Sinónimos |
Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)





